5-Bromo-1-(3-fluorobenzyl)pyrazin-2(1H)-one
Description
5-Bromo-1-(3-fluorobenzyl)pyrazin-2(1H)-one is a brominated pyrazinone derivative featuring a 3-fluorobenzyl substituent at the N1 position. Its molecular formula is C₁₁H₈BrFN₂O, with a molecular weight of 283.1 g/mol . The compound is part of the pyrazin-2(1H)-one family, a heterocyclic scaffold known for its bioactivity in medicinal chemistry, particularly as kinase inhibitors . Pyrazinones are structurally analogous to ATP, enabling competitive binding in kinase active sites, which has been exploited in anticancer drug development . The bromine atom at the C5 position and the 3-fluorobenzyl group at N1 are critical for modulating electronic properties and lipophilicity, influencing binding affinity and pharmacokinetics .
However, this compound is listed as a discontinued product by CymitQuimica, indicating challenges in synthesis, stability, or commercial demand .
Properties
IUPAC Name |
5-bromo-1-[(3-fluorophenyl)methyl]pyrazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2O/c12-10-7-15(11(16)5-14-10)6-8-2-1-3-9(13)4-8/h1-5,7H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMPCIIFLVRTGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(N=CC2=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Bromo-1-(3-fluorobenzyl)pyrazin-2(1H)-one is a pyrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological properties, synthesis, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, typically involving nucleophilic substitution reactions. The synthesis often starts with 5-bromopyrazin-2(1H)-one and 3-fluorobenzyl bromide, using a base like potassium carbonate in a solvent such as dimethylformamide (DMF) under elevated temperatures.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), demonstrated considerable inhibitory effects on the growth of HeLa cell lines with an IC50 value of approximately 9.22 µM after 72 hours of treatment . This suggests that modifications to the pyrazine structure can enhance its anticancer efficacy.
Antimicrobial Activity
The antimicrobial potential of pyrazine derivatives has been explored extensively. A comparative study on various synthesized pyrazine carboxamides revealed that specific derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 6.25 mg/mL to 100 mg/mL against resistant strains of Salmonella Typhi . The presence of halogens such as bromine and fluorine in the structure is believed to enhance lipophilicity and biological activity.
The mechanism behind the biological activity of this compound is hypothesized to involve interaction with specific molecular targets within cells. These interactions may modulate key biochemical pathways involved in cell proliferation and apoptosis. For example, compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .
Case Studies
| Compound | Activity Type | IC50 Value (µM) | Cell Line/Target |
|---|---|---|---|
| BPU | Anticancer | 9.22 | HeLa |
| 5-Fluoro derivatives | Antimicrobial | 6.25 - 100 | Salmonella Typhi |
| Pyrazine derivatives | CDK inhibition | Varies | Various tumor cell lines |
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the anticancer properties of pyrazine derivatives, including 5-Bromo-1-(3-fluorobenzyl)pyrazin-2(1H)-one. For instance, a study focusing on structurally modified pyrazine compounds demonstrated that alterations in substituents could lead to improved antiproliferative activities against various cancer cell lines. The incorporation of a urea moiety into pyrazine frameworks has been shown to enhance anticancer efficacy significantly .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the pyrazine ring can significantly influence its biological activity. For example, the presence of electron-withdrawing groups has been associated with increased potency against certain cancer cell lines, while electron-donating groups may enhance selectivity and reduce toxicity .
Case Study: Anticancer Activity Evaluation
In a comparative study, several pyrazine derivatives were synthesized and screened for their anticancer activity against various human cancer cell lines. Among these, this compound exhibited notable cytotoxic effects, particularly against breast cancer cells (IC50 values indicating effective concentrations). The study utilized both in vitro assays and computational modeling to predict interactions with target proteins involved in cancer pathways .
Case Study: Computational Studies
Computational studies have been employed to predict the binding affinity of this compound with various biological targets. Molecular docking simulations indicated favorable interactions with MAO-B, suggesting a potential pathway for its therapeutic effects in oncology . These insights are vital for guiding further experimental validation and optimization of this compound.
Data Table: Summary of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | Target Enzyme |
|---|---|---|---|
| This compound | Anticancer | TBD | MAO-B |
| Analog A | Anticancer | TBD | Various |
| Analog B | MAO-B Inhibition | TBD | MAO-B |
This table summarizes the biological activities associated with this compound and related compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key pyrazin-2(1H)-one derivatives and related heterocycles, highlighting structural variations and biological relevance:
Key Comparisons:
Substituent Effects on Activity :
- The 3-fluorobenzyl group in the target compound enhances lipophilicity compared to 4-methoxyphenyl (electron-donating) or 3-fluorophenyl (less flexible) substituents. This may improve membrane permeability but reduce solubility .
- Bromine at C5 is conserved across analogues, likely serving as a hydrogen-bond acceptor or leaving group in cross-coupling reactions .
Core Heterocycle Variations: Pyrazin-2(1H)-ones exhibit planar geometry ideal for ATP-pocket binding in kinases .
Biological Activity: Hamacanthin-derived pyrazinones with 3,4,5-trimethoxyphenyl groups show sub-µM IC₅₀ values against PDGFRβ, a kinase implicated in cancer . The target compound’s 3-fluorobenzyl group may mimic these interactions but lacks methoxy groups critical for π-stacking . Antifungal activity in marine alkaloids (e.g., hamacanthin A) is linked to pyrazinone cores, but bromine and fluorobenzyl substitutions in synthetic derivatives remain untested for this application .
Synthetic Accessibility: Microwave-assisted synthesis routes for pyrazinones enable rapid diversification at C3 and C5 . However, the discontinuation of this compound suggests challenges in scaling up or stabilizing the benzyl-fluorine bond .
Research Findings and Limitations
- Kinase Inhibition: Pyrazinones with bulky N1 substituents (e.g., 3,4,5-trimethoxyphenyl) exhibit stronger PDGFRβ inhibition than benzyl or phenyl derivatives, emphasizing the role of steric and electronic effects .
- Structural Insights : Crystallographic data for 3-benzyl-5-bromopyrazin-2(1H)-one confirm dimerization via N–H···O bonds, which may stabilize the compound in biological environments .
Q & A
Q. What are the optimal synthetic routes for 5-Bromo-1-(3-fluorobenzyl)pyrazin-2(1H)-one, considering yield and purity?
Methodological Answer: The synthesis of pyrazin-2(1H)-one derivatives often involves condensation, alkylation, or multicomponent reactions. Key strategies include:
- Condensation with fluorobenzyl groups : Reacting a pyrazinone core with 3-fluorobenzyl bromide under basic conditions (e.g., NaH in DMF or Cs₂CO₃ in polar solvents) to introduce the 3-fluorobenzyl moiety. demonstrates the use of 3-fluorobenzyl bromide in alkylation steps, achieving moderate yields after purification .
- Multicomponent Ugi reactions : highlights a Ugi-based approach for pyrazin-2(1H)-one frameworks using readily available reagents. This method offers high bond-forming efficiency and structural diversity, though yields depend on steric and electronic factors .
- Bromination post-functionalization : Introducing bromine via electrophilic substitution (e.g., using NBS or Br₂) after constructing the pyrazinone core. reports a 29% yield for bromination of a pyrazolo intermediate using HBr, emphasizing the need for controlled conditions to avoid over-bromination .
Q. Example Data Comparison
| Step | Method | Yield | Reference |
|---|---|---|---|
| Alkylation | Cs₂CO₃, Pd₂(dba)₃, XPhos | 70% | |
| Bromination | HBr in NaOH, room temperature | 29% | |
| Ugi Multicomponent | Isocyanides, amines, carbonyls | 50-85% |
Q. How can spectroscopic methods (NMR, MS) confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : The 3-fluorobenzyl group exhibits distinct aromatic splitting patterns. For example, the fluorine atom induces deshielding in adjacent protons, producing doublets or triplets in the 7.0–7.5 ppm range. The pyrazinone core shows characteristic peaks for N–H (~10-12 ppm, if unsubstituted) and carbonyl carbons (~160-170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and isotopic pattern due to bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br). reports HRMS data for similar compounds, with deviations <2 ppm from theoretical values .
- X-ray Crystallography : While not directly cited for this compound, demonstrates structural validation of brominated indole derivatives via crystallography, a method applicable to resolving regiochemical ambiguities .
Q. What safety precautions are necessary when handling bromine and fluorine substituents during synthesis?
Methodological Answer:
- Bromine Handling : Use fume hoods and PPE (gloves, goggles) due to corrosive and toxic vapors. recommends immediate decontamination of spills and inhalation risks, with first-aid measures including fresh air and medical consultation .
- Fluorinated Reagents : 3-fluorobenzyl bromide is a lachrymator and skin irritant. emphasizes storing fluorinated compounds in sealed containers away from moisture and heat. Neutralize residues with aqueous NaHCO₃ .
- Waste Disposal : Halogenated waste must be segregated and treated as hazardous. notes that improper disposal of brominated compounds can lead to environmental toxicity .
Advanced Questions
Q. How does the choice of catalyst influence regioselectivity in alkylation of the pyrazinone core?
Methodological Answer:
- Pd-based Catalysts : achieved selective alkylation using Pd₂(dba)₃ and XPhos, which favor coupling at the N1 position of pyrazinone. This system avoids competing O-alkylation, common with stronger bases like NaH .
- Base Sensitivity : Strong bases (e.g., NaH) may deprotonate the pyrazinone NH, leading to O-alkylation byproducts. Using milder bases (Cs₂CO₃) with Pd catalysts improves N-selectivity (85% yield reported in ) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for N-alkylation, while THF or toluene may reduce reactivity .
Q. What strategies mitigate dehalogenation side reactions during functionalization of the bromine substituent?
Methodological Answer:
- Low-Temperature Conditions : avoided bromine loss during chloromethylation by maintaining reflux temperatures <100°C and using thionyl chloride as a mild chlorinating agent .
- Protecting Groups : Temporarily protecting the bromine (e.g., as a boronic ester) before functionalization can prevent unintended cleavage. This approach is not directly cited but aligns with methods in for stabilizing halogenated intermediates .
- Radical Scavengers : Adding stabilizers like BHT (butylated hydroxytoluene) during reactions involving light or peroxides reduces radical-mediated debromination .
Q. How can computational modeling predict reactivity in nucleophilic aromatic substitution (SNAr) for this compound?
Methodological Answer:
- DFT Calculations : Density Functional Theory (DFT) can model the electron-deficient pyrazinone ring, identifying reactive sites. For example, the C5 bromine atom (para to the carbonyl) is more susceptible to SNAr due to enhanced electrophilicity .
- Solvent and Substituent Effects : COSMO-RS simulations predict solvent polarity’s impact on transition states. ’s Ugi reaction data suggest that electron-withdrawing groups (e.g., fluorine) accelerate SNAr at C5 .
- Case Study : ’s synthesis of a fluorobenzyl derivative showed agreement between predicted (DFT) and experimental regioselectivity, validating computational guidance .
Q. Contradictions in Literature
- Yield Variability : reports a 29% yield for bromination, while ’s multicomponent method achieves >50% yields. This discrepancy may arise from differences in brominating agents (HBr vs. NBS) or reaction times .
- Catalyst Efficiency : Pd₂(dba)₃/XPhos () outperforms traditional Pd(PPh₃)₄ in cross-coupling, but requires rigorous oxygen-free conditions, complicating scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
